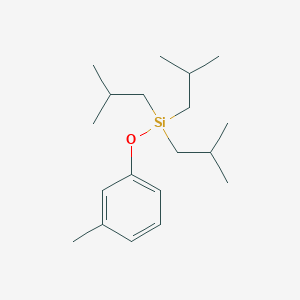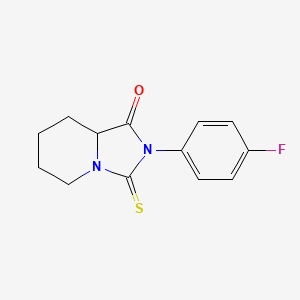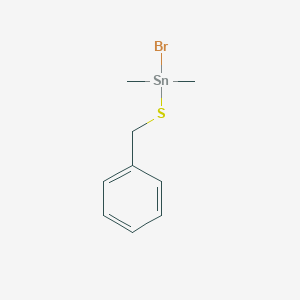![molecular formula C19H21N5S B14618158 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-54-6](/img/structure/B14618158.png)
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is a complex organic compound with the molecular formula C17H20N4S This compound is known for its unique structure, which includes two dimethylamino phenyl groups attached to a triazine-thione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine-thione ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism of action of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can act as an inhibitor of certain enzymes, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: Similar in structure but lacks the triazine-thione core.
4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar aromatic rings but different functional groups.
Uniqueness
5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is unique due to its triazine-thione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with DNA and enzymes, making it a valuable compound in various research fields.
特性
CAS番号 |
59663-54-6 |
|---|---|
分子式 |
C19H21N5S |
分子量 |
351.5 g/mol |
IUPAC名 |
5,6-bis[4-(dimethylamino)phenyl]-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C19H21N5S/c1-23(2)15-9-5-13(6-10-15)17-18(21-22-19(25)20-17)14-7-11-16(12-8-14)24(3)4/h5-12H,1-4H3,(H,20,22,25) |
InChIキー |
SFAJKKVNFYOQKN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
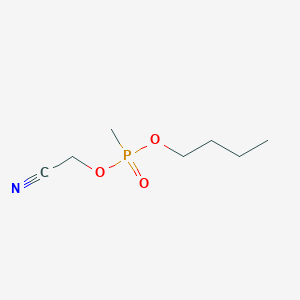
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
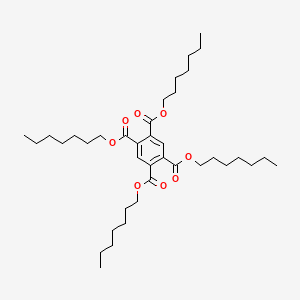
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
